
2-Methyl-1,1-diphenylgermolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of a germanium atom bonded to two phenyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-diphenylgermolane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of Diphenylgermanium Dichloride:
GeCl4+2PhMgBr→Ph2GeCl2+2MgBrCl
-
Formation of this compound:
Ph2GeCl2+MeMgBr→MePh2Ge+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the inert atmosphere and precise temperature control required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-diphenylgermolane undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
-
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
-
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide (GeO2).
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
2-Methyl-1,1-diphenylgermolane has several applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of other organogermanium compounds.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Investigated for its potential biological activity and therapeutic applications.
-
Medicine:
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
-
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which 2-Methyl-1,1-diphenylgermolane exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with other molecules, influencing their reactivity and stability. The phenyl and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylgermane: Contains four phenyl groups bonded to germanium.
Trimethylgermane: Contains three methyl groups bonded to germanium.
Diphenylmethylgermane: Contains two phenyl groups and one methyl group bonded to germanium.
Uniqueness
2-Methyl-1,1-diphenylgermolane is unique due to the specific arrangement of its phenyl and methyl groups, which confer distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
63452-93-7 |
|---|---|
Molecular Formula |
C17H20Ge |
Molecular Weight |
297.0 g/mol |
IUPAC Name |
2-methyl-1,1-diphenylgermolane |
InChI |
InChI=1S/C17H20Ge/c1-15-9-8-14-18(15,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |
InChI Key |
MNZYVQJVWYEAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


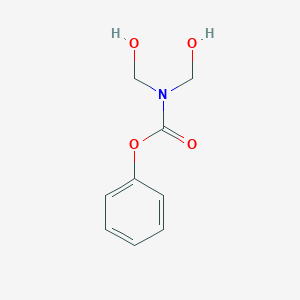
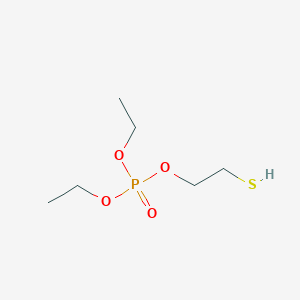


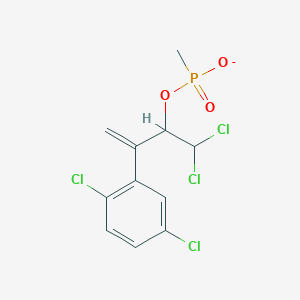
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
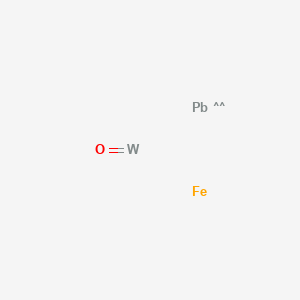
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
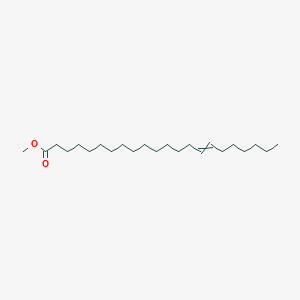
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

